molecular formula C13H9NS B091536 1-Isothiocyanato-2-phenylbenzene CAS No. 19394-61-7

1-Isothiocyanato-2-phenylbenzene

Cat. No. B091536
CAS RN: 19394-61-7
M. Wt: 211.28 g/mol
InChI Key: OAYSYSIGKCDBKZ-UHFFFAOYSA-N
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Patent
US05302720

Procedure details

Reaction of 2-aminobiphenyl (10 g) with thiophosgene (10.2 g) in a mixture of dioxane (15 ml) and water (50 ml) at 0°-5° C. for 30 minutes and at ambient temperature for 2 hours with stirring gave 2-biphenylylisothiocyanate as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:14](Cl)(Cl)=[S:15]>O1CCOCC1.O>[C:3]1([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]([N:1]=[C:14]=[S:15])=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at ambient temperature for 2 hours with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)N=C=S)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.